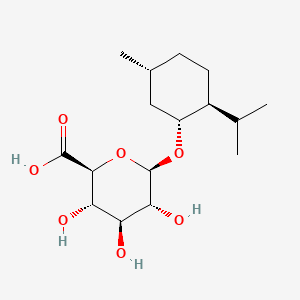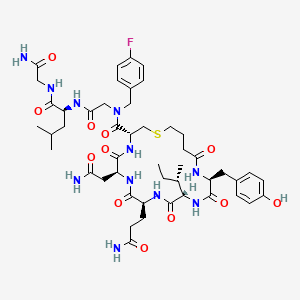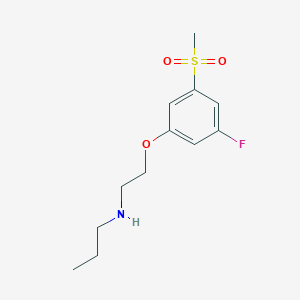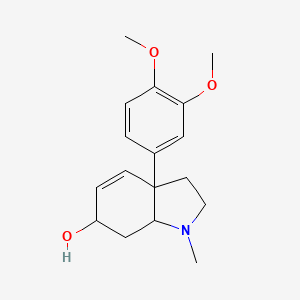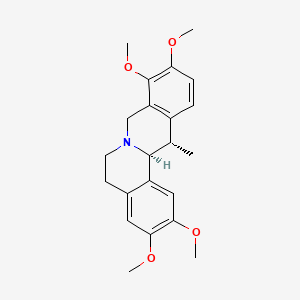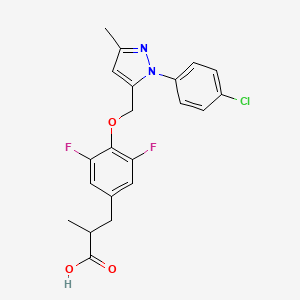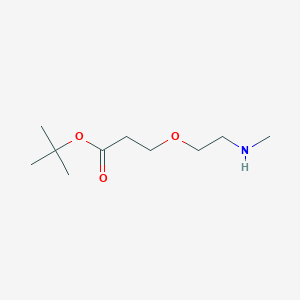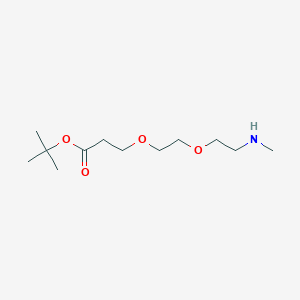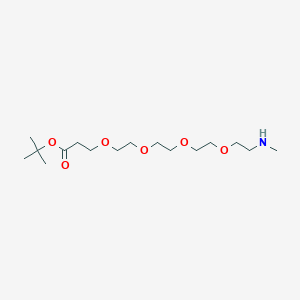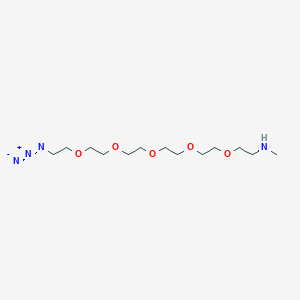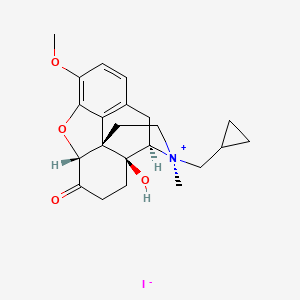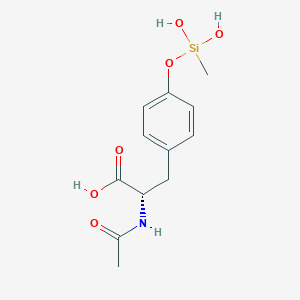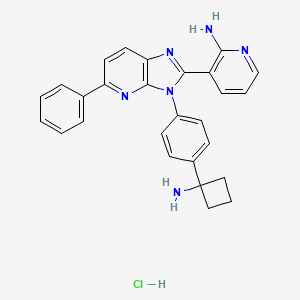
Miransertib HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Miransertib Hydrochloride, also known as ARQ 092, is an orally available, selective allosteric inhibitor of the serine/threonine kinase Akt. This compound is currently under investigation for its potential therapeutic applications in treating various cancers and Proteus syndrome. Miransertib Hydrochloride has shown efficacy in preclinical models of diseases driven by the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway .
Mechanism of Action
- By inhibiting Akt, Miransertib interferes with critical cellular processes, including cell cycle progression, protein synthesis, and apoptosis .
- Therapeutic Potential : Miransertib shows promise in treating PI3K/AKT-driven tumors and conditions like Proteus syndrome .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Miransertib Hydrochloride interacts with the Akt1, Akt2, and Akt3 enzymes, with IC50 values of 2.7 nM, 14 nM, and 8.1 nM respectively . It is an effective inhibitor of the AKT1-E17K mutant protein . The nature of these interactions is allosteric, meaning that Miransertib Hydrochloride binds to a site on the Akt enzymes that is distinct from the active site, leading to a change in the enzyme’s conformation and a decrease in its activity .
Cellular Effects
Miransertib Hydrochloride has been shown to be markedly effective against intracellular amastigotes of Leishmania donovani or Leishmania amazonensis-infected macrophages . It also enhances mTOR dependent autophagy in Leishmania-infected macrophages, which may represent one mechanism of Miransertib Hydrochloride-mediated killing of intracellular Leishmania .
Molecular Mechanism
The molecular mechanism of action of Miransertib Hydrochloride involves the inhibition of the Akt signaling pathway. By binding to Akt enzymes in a non-ATP competitive manner, Miransertib Hydrochloride inhibits the activity of these enzymes, leading to a decrease in the signaling of the PI3K/Akt pathway .
Temporal Effects in Laboratory Settings
It has been shown to have a significant effect on the survival of intracellular Leishmania over time .
Dosage Effects in Animal Models
The effects of Miransertib Hydrochloride in animal models are currently under investigation. It has been shown to cause a greater reduction in the parasite load in the liver of mice infected with L. donovani compared to treatment with miltefosine .
Metabolic Pathways
It is known to inhibit the PI3K/Akt signaling pathway, which plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Miransertib Hydrochloride involves multiple steps, starting with the preparation of the core imidazo[4,5-b]pyridine structure. The synthetic route typically includes:
- Formation of the imidazo[4,5-b]pyridine core through cyclization reactions.
- Introduction of the phenyl and aminocyclobutyl groups via substitution reactions.
- Final purification and conversion to the hydrochloride salt form.
Industrial Production Methods: Industrial production of Miransertib Hydrochloride follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:
- Use of high-yielding cyclization and substitution reactions.
- Implementation of efficient purification techniques such as recrystallization and chromatography.
- Conversion to the hydrochloride salt to enhance stability and solubility .
Chemical Reactions Analysis
Types of Reactions: Miransertib Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions are used in the synthesis process to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of Miransertib Hydrochloride, which may have different biological activities .
Scientific Research Applications
Miransertib Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K/Akt signaling pathway.
Biology: Investigated for its effects on cellular processes such as autophagy and apoptosis.
Medicine: Under clinical trials for treating cancers driven by PI3K/Akt mutations and Proteus syndrome.
Comparison with Similar Compounds
Capivasertib (AZD5363): Another Akt inhibitor with a different mechanism of action.
MK-2206: An allosteric Akt inhibitor with a similar target profile.
Uniqueness: Miransertib Hydrochloride is unique due to its high selectivity for Akt and its oral bioavailability. It has shown promising results in preclinical models and is currently being evaluated in clinical trials for its therapeutic potential .
Properties
IUPAC Name |
3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6.ClH/c28-24-21(8-4-17-30-24)25-32-23-14-13-22(18-6-2-1-3-7-18)31-26(23)33(25)20-11-9-19(10-12-20)27(29)15-5-16-27;/h1-4,6-14,17H,5,15-16,29H2,(H2,28,30);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHSWSSVIKDJME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)N3C4=C(C=CC(=N4)C5=CC=CC=C5)N=C3C6=C(N=CC=C6)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
